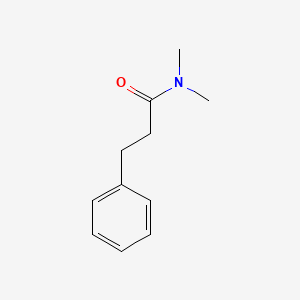

N,N-Dimethyl-3-phenylpropanamide

Description

Overview of Phenylpropanamide Derivatives in Organic Chemistry

Phenylpropanamide derivatives are a significant class of compounds in organic chemistry, forming the structural backbone of many naturally occurring and synthetic molecules. These compounds are derivatives of phenylpropanoids, which are plant secondary metabolites found widely in fruits, vegetables, and grains. nih.gov Phenylpropanoids and their derivatives are known for a wide range of biological activities, which has spurred considerable research into their synthesis and modification. nih.gov

In synthetic organic chemistry, the phenylpropanamide scaffold is a valuable building block. For instance, derivatives like N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide serve as key intermediates in the synthesis of pharmaceutical compounds. newdrugapprovals.org The amide bond within these structures is a critical functional group, and its formation is a fundamental topic in organic synthesis. The methods for creating this bond, such as the reaction of carboxylic acids with amines, are continually being refined to improve efficiency and reduce waste. walisongo.ac.id

The versatility of the phenylpropanamide structure allows for a wide range of chemical modifications, leading to libraries of compounds with diverse properties. These derivatives are utilized in various fields, including medicinal chemistry and materials science.

Academic Significance of N,N-Dimethyl-3-phenylpropanamide as a Model System

This compound serves as a useful model system in several areas of chemical research. Its relatively simple, yet well-defined, structure makes it an ideal substrate for studying various chemical reactions and principles.

In the context of synthetic methodology, the formation of this compound from 3-phenylpropanoic acid and dimethylamine (B145610) is a classic example of an amidation reaction. Researchers can use this specific reaction to test and optimize new catalytic systems or reaction conditions for amide bond formation. acs.orgnih.gov The efficiency of different catalysts, such as those based on boron or titanium, can be evaluated using this transformation as a benchmark. rsc.orgucl.ac.uk

Furthermore, the study of related compounds provides insight into structure-activity relationships. By comparing the properties and reactivity of this compound with its analogues, such as N,N-diethyl-3-phenylpropanamide or other N-substituted derivatives, chemists can understand the influence of different alkyl groups on the amide's physical and chemical characteristics.

The spectroscopic analysis of this compound also provides a clear example for educational and research purposes. Its NMR, IR, and mass spectra can be used to illustrate fundamental principles of structure elucidation. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Scope and Research Focus of the Outline

This article is focused exclusively on the chemical compound this compound from a research perspective. The content will adhere strictly to the following areas: its chemical and physical properties, methods of synthesis, and its spectroscopic characterization. The information presented is intended for a scientific audience interested in the fundamental chemistry of this compound. The discussion will be limited to the topics specified in the outline, without delving into pharmacological applications or safety profiles.

Chemical and Physical Properties of this compound

The fundamental properties of a compound are crucial for its application in research and synthesis. This section details the known physical and chemical characteristics of this compound.

Physical Properties

This compound is a compound with a molecular weight of 177.246 g/mol . chemsynthesis.com While specific, experimentally determined values for its melting point, boiling point, and density are not consistently reported in readily available literature, it is described as a pale yellow oil in at least one synthetic report.

Table 1: Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

|---|---|---|---|---|

| This compound | 5830-31-9 | C₁₁H₁₅NO | 177.25 | Pale Yellow Oil |

| N,N-Dimethylpropionamide | 758-96-3 | C₅H₁₁NO | 101.15 | Liquid sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the propyl chain, and the two equivalent methyl groups on the nitrogen atom. The integration and splitting patterns of these signals would confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration of the tertiary amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bonds adjacent to the carbonyl group and within the propyl chain.

Synthesis of this compound

The synthesis of amides is a cornerstone of organic chemistry, and various methods have been developed for this purpose.

General Amidation Reactions

The most common and direct method for synthesizing amides is the condensation reaction between a carboxylic acid and an amine. libretexts.org This reaction, however, often requires harsh conditions, such as high temperatures, to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. rsc.org To circumvent this, a wide array of activating agents and catalysts have been developed.

Specific Synthetic Routes

One established route for the synthesis of this compound involves the reaction of 3-phenylpropanoic acid with dimethylamine. To facilitate this reaction and achieve a high yield, a coupling reagent or an activating agent is typically employed. catalyticamidation.infoorganic-chemistry.org

A common laboratory-scale approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For example, 3-phenylpropanoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with dimethylamine to yield the final amide product, this compound. nih.gov

Catalytic methods represent a more atom-economical approach. Catalysts based on boron, such as boric acid or boronic acids, and transition metals like titanium have been shown to be effective for direct amidation reactions. acs.orgrsc.org For instance, titanium tetrachloride (TiCl₄) has been used to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Common Reagents in Amide Synthesis

| Reagent Type | Examples | Function |

|---|---|---|

| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to a more reactive acid chloride nih.gov |

| Coupling Reagents | DCC (Dicyclohexylcarbodiimide), HATU | Facilitate the direct reaction of a carboxylic acid and an amine catalyticamidation.info |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amide functional group and the phenyl ring.

Reactions at the Amide Group

The amide group is generally stable and less reactive than other carbonyl derivatives like acid chlorides or esters. However, it can undergo hydrolysis to the parent carboxylic acid (3-phenylpropanoic acid) and dimethylamine under either acidic or basic conditions, typically requiring heat. libretexts.org Reduction of the amide group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, N,N-dimethyl-3-phenylpropylamine.

Reactions involving the Phenyl Group

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The position of substitution (ortho, meta, or para) will be influenced by the electron-donating or -withdrawing nature of the propanamide substituent.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBVFKPSUNQAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207028 | |

| Record name | N,N-Dimethylhydrocinnamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5830-31-9 | |

| Record name | N,N-Dimethylhydrocinnamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhydrocinnamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to N,n Dimethyl 3 Phenylpropanamide and Its Analogues

Classical and Contemporary Amide Bond Formation Strategies

Traditional methods for amide synthesis have been refined over decades and remain cornerstones of organic chemistry. These approaches typically involve the activation of a carboxylic acid to enhance its reactivity towards an amine.

Carboxylic Acid and Amine Coupling Reactions

The direct condensation of a carboxylic acid, such as 3-phenylpropanoic acid, with an amine, like dimethylamine (B145610), is generally a slow and inefficient process due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents are employed to facilitate the reaction.

Modern amide synthesis heavily relies on activators or coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used for this purpose. wikipedia.orgnih.gov The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (dimethylamine) to form the desired amide, N,N-Dimethyl-3-phenylpropanamide. The byproduct of this reaction is a urea (B33335) derivative (e.g., dicyclohexylurea), which can sometimes complicate product purification. wikipedia.org

| Coupling Reagent | Common Name | Key Feature |

| N,N'-dicyclohexylcarbodiimide | DCC | Forms an insoluble urea byproduct, facilitating removal by filtration in some cases. wikipedia.org |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble, allowing for easy removal of the urea byproduct through aqueous extraction. nih.govpeptide.com |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another highly efficient coupling reagent used in amide bond formation. wikipedia.orgmychemblog.com It reacts with the carboxylic acid to generate an active ester, which then readily reacts with the amine. commonorganicchemistry.com HATU is particularly valued for its high coupling efficiencies and fast reaction rates, often employed in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). wikipedia.orgcommonorganicchemistry.com The use of HATU is known to minimize side reactions and is effective even for sterically hindered substrates. sigmaaldrich.com

A classic and highly effective method for preparing amides involves the use of acid halides, typically acid chlorides. libretexts.org In this two-step approach, 3-phenylpropanoic acid is first converted to its more reactive acid chloride derivative, 3-phenylpropanoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-phenylpropanoyl chloride is then reacted with dimethylamine. study.com The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk This is followed by the elimination of a chloride ion, forming this compound. study.com A key consideration in this reaction is the liberation of hydrogen chloride (HCl) as a byproduct. libretexts.orgchemguide.co.uk Since amines are basic, the HCl will react with an equivalent of the dimethylamine to form an ammonium salt. Therefore, the reaction requires at least two equivalents of the amine: one to form the amide and one to act as a base to neutralize the HCl. libretexts.org Alternatively, an external non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be added to scavenge the HCl. libretexts.org

Reductive Amination Pathways for Alkylamine Precursors

Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones. libretexts.orgorganic-chemistry.org While it does not directly form an amide bond, it is a crucial strategy for preparing the necessary amine precursors, which can then be acylated to yield the final amide product.

In the context of this compound synthesis, this pathway would be a multi-step process. First, an appropriate aldehyde, such as 3-phenylpropanal, would be reacted with dimethylamine. This reaction initially forms an iminium ion intermediate. libretexts.org This intermediate is not isolated but is reduced in situ to the corresponding tertiary amine, N,N-dimethyl-3-phenylpropan-1-amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium). libretexts.orglibretexts.orgyoutube.com

Once the N,N-dimethyl-3-phenylpropan-1-amine precursor is synthesized and purified, it can be acylated using a suitable acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in a separate step to form the final amide product. This approach offers flexibility in synthesizing a wide range of analogues by varying both the initial carbonyl compound and the subsequent acylating agent.

| Reductive Amination Step | Description |

| Step 1: Imine/Iminium Formation | An aldehyde or ketone reacts with a primary or secondary amine to form an imine or iminium ion. libretexts.orglibretexts.org |

| Step 2: Reduction | A reducing agent, such as NaBH₃CN or NaBH(OAc)₃, is used to reduce the C=N double bond to a C-N single bond, forming the amine. libretexts.orgyoutube.com |

Advanced Catalytic Approaches in this compound Synthesis

In recent years, transition metal catalysis has emerged as a powerful tool for forming chemical bonds, including the amide linkage, often with higher efficiency and under milder conditions than classical methods.

Transition Metal-Catalyzed Amidation (e.g., Copper Catalysis)

Transition metal-catalyzed reactions, particularly those involving copper, have shown promise for the direct amidation of C-H bonds. beilstein-journals.orgnih.gov While direct C-H amidation of a hydrocarbon precursor to this compound is a complex transformation, copper catalysis is more commonly applied in cross-coupling reactions. For instance, a copper catalyst could facilitate the coupling of an appropriate nitrogen source with a carboxylic acid derivative.

Copper-catalyzed amidation reactions can proceed through various mechanisms, often involving the activation of either the amine or the carboxylic acid component. berkeley.edu These methods are advantageous due to the low cost and low toxicity of copper compared to other transition metals like palladium. beilstein-journals.orgnih.gov The synthesis of N,N-disubstituted amides via copper catalysis can offer an alternative to traditional coupling reagents, potentially avoiding the formation of stoichiometric byproducts and allowing for the use of a broader range of substrates under specific conditions. nih.gov Research in this area continues to develop more efficient and selective catalytic systems for amide bond formation. chemrxiv.org

Brønsted Acid and Lewis Acid Catalysis in Amide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and the use of acid catalysis plays a pivotal role in enhancing the efficiency of this transformation. Both Brønsted and Lewis acids are employed to activate the carboxylic acid component, rendering it more susceptible to nucleophilic attack by the amine.

Brønsted acids, such as phenyl phosphinic acid and trifluoromethanesulfonimide, have demonstrated efficacy as catalysts in amidation reactions. nih.gov They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the addition of the amine to form a tetrahedral intermediate, which then collapses to the amide with the elimination of water. The catalytic cycle is completed by the regeneration of the Brønsted acid. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the general principles are broadly applicable.

Lewis acids, on the other hand, coordinate to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, making it more electrophilic. A variety of Lewis acids, including those based on boron, zirconium, and hafnium, have been utilized for direct amidation reactions. mdpi.com For instance, dinuclear zirconium complexes can activate the carboxylate for reaction with an amine. mdpi.com Boron-based catalysts, in particular, have been shown to be effective, with a proposed mechanism involving the formation of a cyclic complex that activates the carboxylic function. mdpi.com Mechanistic studies on boron-catalyzed amidation reactions have highlighted the importance of having at least three free coordination sites on the boron atom for catalytic activity. nih.gov

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the amidation reaction. The following table illustrates the effect of different Lewis acid catalysts on a generic amidation reaction, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Lewis Acid Catalysts in a Model Amidation Reaction

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZrCl₄ | 70 | 24 | High |

| HfCl₄ | 25 | 1.5 | High |

| B(OCH₂CF₃)₃ | 110 | 12 | Good |

| Boric Acid | 100 | 24 | Moderate |

Green Chemistry Principles Applied to Amidation Reactions

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize the environmental impact of synthetic processes. The synthesis of amides, a very common reaction in these industries, is a key area for the application of these principles. researchgate.net Key metrics used to evaluate the "greenness" of a reaction include atom economy and the E-factor (environmental factor). acs.orgchembam.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.com

Traditional amidation methods often employ stoichiometric activating agents, leading to poor atom economy and the generation of significant waste. Catalytic methods, as discussed in the previous section, represent a greener alternative by reducing the need for such reagents. researchgate.net

Another key aspect of green chemistry is the use of safer and more environmentally benign solvents. The development of catalytic amidations in greener solvents, or even under solvent-free conditions, is a significant area of research. Furthermore, the use of biocatalysis, employing enzymes as catalysts, offers a highly sustainable approach to amide bond formation due to the mild reaction conditions and high selectivity often observed. researchgate.net

A comparative analysis of different synthetic routes to an amide, based on green chemistry metrics, can guide the selection of the most sustainable process. The following table provides a hypothetical comparison for the synthesis of this compound.

Table 2: Green Chemistry Metrics for Different Synthetic Routes to this compound

| Synthetic Route | Atom Economy (%) | E-Factor | Solvent |

|---|---|---|---|

| Acid Chloride Method | Low | High | Chlorinated Solvent |

| Coupling Reagent Method | Low | High | Aprotic Polar Solvent |

| Boric Acid Catalyzed | High | Low | Toluene |

| Enzymatic Synthesis | High | Very Low | Aqueous Buffer |

Novel Synthetic Routes and Precursor Utilization for this compound

A particularly innovative and atom-economical approach to the synthesis of N,N-dimethylamides involves the use of N,N-Dimethylacetamide (DMAc) not only as a solvent but also as the source of the dimethylamine moiety. This method circumvents the need to handle gaseous dimethylamine. One reported method involves heating a carboxylic acid in DMAc in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net

The proposed mechanism suggests that CDI first activates the carboxylic acid to form an acylimidazolide intermediate. researchgate.net Subsequently, DMAc acts as the aminating agent, reacting with the activated carboxylic acid to yield the desired N,N-dimethylamide and acetic acid as a byproduct. researchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures, in the range of 160–165 °C. researchgate.net This one-pot procedure is considered cost-effective and environmentally benign. researchgate.net A variety of N,N-dimethylamides have been synthesized in good to excellent yields using this methodology. researchgate.net

Directed Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives of this compound with various substituents on the phenyl ring is of significant interest for structure-activity relationship studies in medicinal chemistry. The introduction of these substituents can be achieved either by starting with a pre-substituted 3-phenylpropanoic acid or by modifying the phenyl ring at a later stage of the synthesis.

The synthesis of N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives has been reported, which involves the condensation of a substituted benzaldehyde, an N-(substitutedphenyl)-oxobutanamide, and N-methyl urea. niscpr.res.in While this is a different heterocyclic system, the principles of incorporating substituted phenyl groups are relevant. Similarly, the synthesis and characterization of new substituted coumarin (B35378) derivatives have been described, where nitration is used to introduce substituents onto the aromatic ring. chemmethod.com

For the direct synthesis of N,N-dimethyl-3-(substituted-phenyl)propanamides, a common strategy involves the use of a substituted 3-phenylpropanoic acid as the starting material. These substituted carboxylic acids can be prepared through various synthetic methods, including cross-coupling reactions or electrophilic aromatic substitution on a suitable precursor. Once the desired substituted 3-phenylpropanoic acid is obtained, it can be converted to the corresponding N,N-dimethylamide using the methods described in the preceding sections.

The following table provides examples of substituted 3-phenylpropanoic acids that can serve as precursors for the synthesis of this compound derivatives.

Table 3: Precursors for Substituted this compound Derivatives

| Substituent on Phenyl Ring | Precursor Carboxylic Acid |

|---|---|

| 4-Methoxy | 3-(4-methoxyphenyl)propanoic acid |

| 4-Chloro | 3-(4-chlorophenyl)propanoic acid |

| 3-Nitro | 3-(3-nitrophenyl)propanoic acid |

| 2-Methyl | 3-(o-tolyl)propanoic acid |

Modulation of Amide Nitrogen Substituents

The nature of the substituents on the amide nitrogen atom plays a crucial role in determining the chemical and physical properties of N,N-disubstituted 3-phenylpropanamides. Variations in the alkyl groups can influence factors such as reactivity, solubility, and biological activity. Research in this area focuses on understanding and exploiting these effects to fine-tune the molecular properties for specific applications.

The size and electronic nature of the N-alkyl substituents exert significant steric and electronic effects on the amide functionality. Bulky N-alkyl groups can sterically hinder the approach of reagents to the carbonyl carbon, thereby influencing the amide's reactivity in nucleophilic acyl substitution reactions. For instance, an increase in the size of the N-alkyl groups generally leads to a decrease in the rate of hydrolysis.

Electronically, the nitrogen lone pair's ability to delocalize into the carbonyl group is a key characteristic of amides. The nature of the N-substituents can modulate this resonance. While alkyl groups are generally considered electron-donating, their effect on the fundamental properties of the amide bond in simple N,N-dialkyl-3-phenylpropanamides is often subtle and can be overshadowed by steric factors. However, in more complex systems or under specific reaction conditions, these electronic effects can become more pronounced.

A study on the base-induced rearrangement of N-alkyl arylsulfonamides, a different class of amides, demonstrated that the size of the N-alkyl group significantly influences the competition between rearrangement and cyclization reactions mdpi.com. Larger alkyl groups, particularly those branched at the α- or β-carbon, were found to sterically inhibit the cyclization pathway, favoring the desired rearrangement in high yield mdpi.com. While this study does not directly involve 3-phenylpropanamides, the principles of steric hindrance by N-alkyl groups influencing reaction outcomes are broadly applicable.

The following table summarizes the conceptual impact of varying N-alkyl substituents on the properties of a generic N,N-dialkyl-3-phenylpropanamide.

| N-Alkyl Substituent | Expected Steric Hindrance | Predicted Relative Reactivity (e.g., Hydrolysis) |

| Methyl | Low | High |

| Ethyl | Moderate | Moderate |

| Isopropyl | High | Low |

| tert-Butyl | Very High | Very Low |

This table is illustrative and actual effects may vary depending on specific reaction conditions.

The most common method for introducing different N-substituents is through the amidation of 3-phenylpropanoic acid or its derivatives with the corresponding secondary amine. Direct catalytic amidation of carboxylic acids with amines is an atom-economical approach that is gaining traction. For example, NiCl₂ has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, highlighting the role of steric and electronic effects of substituents on the phenyl ring of the acid on the reaction yields nih.gov. This methodology can be extended to the synthesis of a library of N,N-dialkyl-3-phenylpropanamides by employing various dialkylamines.

One-pot syntheses offer an efficient route to these compounds. For instance, an improved one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate for Tolterodine, has been developed d-nb.info. This process involves the reaction of a coumarin derivative with diisopropylamine (B44863) in the presence of acetic acid at room temperature, demonstrating a cost-effective and scalable method d-nb.info. Such one-pot procedures can be adapted for the synthesis of a range of N,N-disubstituted 3-phenylpropanamide (B85529) analogues by varying the amine component.

Stereoselective Synthesis of Chiral Propanamide Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological activities. The 3-phenylpropanamide scaffold can possess chirality, typically at the α- or β-position of the propanamide chain. Consequently, the development of stereoselective synthetic methods to access single enantiomers of these derivatives is a significant area of research.

One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral 3-phenylpropanamide derivatives, a chiral amine can be used as the auxiliary. For example, a chiral amine can be acylated with a derivative of 3-phenylpropanoic acid. The resulting chiral amide can then undergo a diastereoselective reaction, such as an enolate alkylation or a conjugate addition. The stereochemical outcome of this reaction is controlled by the chiral auxiliary, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 3-phenylpropanamide derivative. Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent example used in the development of new synthetic methods to access chiral amines with multiple stereogenic centers osi.lv.

The general approach using a chiral auxiliary is outlined in the table below:

| Step | Description |

| 1. Auxiliary Attachment | A prochiral 3-phenylpropanoic acid derivative is reacted with a chiral amine (the auxiliary) to form a diastereomeric amide. |

| 2. Diastereoselective Reaction | The chiral amide undergoes a reaction (e.g., alkylation, reduction) where the chiral auxiliary directs the formation of a new stereocenter, leading to a preponderance of one diastereomer. |

| 3. Auxiliary Removal | The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched 3-phenylpropanamide derivative. The auxiliary can often be recovered. |

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer at a much faster rate than the other. For racemic 3-phenylpropanamides or their precursors, a lipase (B570770) could be employed to selectively hydrolyze or esterify one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.

For example, a racemic mixture of a 3-phenylpropanol derivative, a potential precursor to the target amide, could be subjected to enzymatic acylation. A lipase, such as Candida rugosa lipase, can selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol mdpi.comnih.gov. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated and converted to the corresponding enantiomers of the this compound. The efficiency of such a resolution is often described by the enantiomeric ratio (E-value) mdpi.com.

A study on the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, demonstrated the effectiveness of Candida rugosa lipase in an ionic liquid/toluene two-phase system, achieving a high enantiomeric excess of the product mdpi.com. This approach is conceptually applicable to the resolution of precursors for chiral N,N-dialkyl-3-phenylpropanamides.

The following table illustrates the principle of enzymatic kinetic resolution for a racemic precursor alcohol of a chiral 3-phenylpropanamide:

| Substrate | Enzyme | Reaction | Outcome |

| Racemic 3-phenylpropanol derivative | Lipase (e.g., Candida rugosa) | Transesterification | (R)-enantiomer is acylated to the corresponding ester, leaving the (S)-enantiomer as the unreacted alcohol. The two can then be separated. |

Chemical Reactivity and Mechanistic Transformations of N,n Dimethyl 3 Phenylpropanamide

Fundamental Reaction Pathways

The reactivity of N,N-Dimethyl-3-phenylpropanamide is dictated by its constituent functional groups: the propanamide backbone, the tertiary amide, and the phenyl ring. These sites are susceptible to a variety of transformations under different reaction conditions.

Oxidation Reactions of the Propanamide Backbone

The propanamide backbone of this compound can undergo oxidation, a process that is fundamental in various chemical and biological systems. numberanalytics.comnumberanalytics.com Oxidation reactions in organic chemistry often involve the loss of hydrogen atoms or the gain of oxygen atoms. numberanalytics.com

One potential oxidation pathway involves the cleavage of the peptide backbone, a known reaction in proteins and peptides. nih.gov For instance, α-amidation leads to the cleavage of the Cα-N bond, resulting in an N-terminal peptide amide and a C-terminal keto acyl peptide. nih.gov Research has shown that the presence of certain amino acid residues, like methionine, can enhance this cleavage. nih.gov While this compound is not a peptide, the principles of backbone cleavage through oxidation could be applicable under specific conditions, potentially leading to the formation of smaller molecules.

Another possibility is the oxidation of the benzylic position (the carbon atom adjacent to the phenyl ring). Alkylbenzenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). numberanalytics.com Applying this to this compound could theoretically lead to the formation of N,N-dimethyl-3-oxo-3-phenylpropanamide, although this specific reaction has not been detailed in the provided search results.

It is also important to consider that oxidative stress, caused by an imbalance of reactive oxygen species, can lead to damage of cellular components like proteins. numberanalytics.com This highlights the general susceptibility of amide-containing molecules to oxidative degradation.

Reduction Reactions of Amide and Ketone Moieties

The tertiary amide group in this compound can be reduced to the corresponding tertiary amine, N,N-dimethyl-3-phenylpropan-1-amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.com The mechanism involves the initial addition of a hydride ion to the carbonyl carbon of the amide. masterorganicchemistry.comstackexchange.com This is followed by the elimination of an oxygen-aluminum complex, assisted by the lone pair of electrons on the nitrogen atom, to form an iminium ion. A second hydride ion then attacks the iminium ion to yield the final tertiary amine product. masterorganicchemistry.com

Alternative and milder reducing agents have also been developed for the reduction of tertiary amides. acs.orgacs.orgnih.gov Dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can reduce tertiary amides to tertiary amines. acs.orgnih.gov The reaction with 9-BBN is believed to proceed through a mechanism analogous to that of LiAlH4, involving the formation of a tetrahedral intermediate and an iminium ion. acs.org Aminoborohydrides are another class of powerful and selective reagents for this purpose. acs.orgacs.orgnih.gov

The reduction of amides to amines is a significant transformation in organic synthesis, providing a route to amines from stable amide precursors. nih.gov It is noteworthy that the reduction of amides is generally more difficult than the reduction of esters due to the electron-donating nature of the nitrogen lone pair, which stabilizes the carbonyl group. masterorganicchemistry.com

In contrast to the reduction to amines, the reduction of amides to alcohols via C-N bond cleavage is a more challenging transformation. nih.gov However, recent advancements have shown that samarium(II) iodide (SmI2) in the presence of an amine and water can achieve this with high chemoselectivity for primary, secondary, and tertiary amides. nih.gov

Catalytic hydrogenation is another method employed for the reduction of various functional groups. While the direct catalytic hydrogenation of the amide in this compound to an amine is not explicitly detailed, related transformations are well-documented. For instance, the catalytic hydrogenation of 3-phenylpropionitrile (B121915) over a palladium on carbon (Pd/C) catalyst can yield 3-phenylpropylamine. nih.govresearchgate.net This suggests that under appropriate conditions, the phenyl ring and potentially the amide group could be susceptible to hydrogenation. The stereochemistry of catalytic hydrogenation generally proceeds via syn-addition. masterorganicchemistry.com

Table 1: Reduction of Tertiary Amides

| Reagent | Product | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Tertiary Amine | masterorganicchemistry.com |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) (2 equiv.) | Tertiary Amine | acs.orgnih.gov |

| Disiamylborane (1 equiv.) | Aldehyde | acs.orgnih.gov |

| Aminoborohydrides | Alcohol, Amine, or Aldehyde | acs.orgacs.orgnih.gov |

| Samarium(II) Iodide (SmI2)/Amine/H2O | Alcohol | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions

The this compound molecule offers two primary sites for substitution reactions: the carbonyl carbon of the amide and the aromatic phenyl ring.

The carbonyl carbon is susceptible to nucleophilic attack. However, amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. chemistrysteps.comsolubilityofthings.com This reduced reactivity is due to the resonance stabilization provided by the delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. chemistrysteps.comsolubilityofthings.com Consequently, amides have poor leaving groups (R2N-), which are strong bases. chemistrysteps.com

The phenyl ring, on the other hand, undergoes electrophilic aromatic substitution. The nature of the substituent on the ring directs the position of the incoming electrophile. In this compound, the propanamide side chain is an alkyl group, which is generally considered to be an ortho-, para-directing and activating group for electrophilic substitution. However, the reactivity of the ring is also influenced by the amide functionality.

Amide Functional Group Chemistry and Stability

The tertiary amide group is a key feature of this compound, defining much of its chemical behavior and stability.

Hydrolytic Stability and Degradation Pathways

Amide bonds are known for their relative stability, particularly in comparison to esters. chemistrysteps.comnih.gov This stability is crucial in biological systems, where the peptide bonds of proteins must remain intact under aqueous conditions. chemistrysteps.com The stability of amides arises from two main factors: the poor leaving group nature of the amine fragment and the resonance stabilization of the amide bond, which makes the carbonyl carbon less electrophilic. chemistrysteps.comsolubilityofthings.com

However, amides can undergo hydrolysis to form a carboxylic acid and an amine under acidic or basic conditions. solubilityofthings.com The general reaction is: RCONR'R'' + H2O → RCOOH + R'R''NH. solubilityofthings.com

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. solubilityofthings.com In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The hydrolytic stability of tertiary amides is generally high. acs.orgacs.orgresearchgate.net However, certain structural features can lead to unexpected instability. For example, studies on N-acylated amino acid amides have shown that electron-rich acyl groups can accelerate hydrolysis under mildly acidic conditions. nih.gov This is thought to occur through the formation of an oxazolinium ion intermediate. nih.gov While this specific mechanism may not directly apply to this compound, it highlights that the stability of an amide bond can be influenced by remote substituents.

Enzymatic hydrolysis of tertiary amide bonds is also a significant area of study. acs.orgacs.orgresearchgate.net Most enzymes find it difficult to hydrolyze the planar tertiary amide bond. acs.orgacs.orgresearchgate.net However, specific enzymes, such as Xaa-Pro peptidases, have evolved mechanisms to cleave these bonds, often involving an anti nucleophilic attack and protonation of the amide nitrogen. acs.orgacs.orgresearchgate.net

Reactions Involving the Tertiary Amide Nitrogen

The nitrogen atom in a tertiary amide is generally considered to be non-basic and a poor nucleophile due to the delocalization of its lone pair of electrons into the carbonyl group. msu.edu This delocalization gives the C-N bond partial double bond character. chemistrysteps.com

Despite this general lack of reactivity, the tertiary amide nitrogen can participate in certain reactions. In some non-rigid systems, the participation of the tertiary amide nitrogen can compete with the more typical attack at the amide oxygen in substitution and elimination reactions. rsc.orgrsc.org

Furthermore, while direct alkylation of the amide nitrogen is uncommon, reactions that involve the nitrogen are central to the reduction of the amide. As discussed in section 3.1.2, the lone pair on the nitrogen plays a crucial role in the mechanism of reduction by hydride reagents, facilitating the elimination of the oxygen atom. masterorganicchemistry.comstackexchange.com

Transformations Involving the Phenylpropanamide Framework

The integrated structure of the phenylpropanamide backbone allows for complex intramolecular reactions and specific modifications. The interplay between the aromatic ring and the amide functionality dictates the regioselectivity and mechanistic pathways of these transformations.

While specific examples of intramolecular cyclization of this compound are not extensively documented, the principles of heterocycle formation can be applied to this molecule. The formation of heterocyclic structures from open-chain precursors is a fundamental strategy in organic synthesis. researchgate.netamanote.com In the context of this compound, cyclization would likely involve the activation of the phenyl ring or the aliphatic chain, followed by an intramolecular nucleophilic attack by the amide nitrogen or oxygen.

For instance, under Friedel-Crafts-type conditions, acylation of the phenyl ring could be followed by an intramolecular condensation to form a polycyclic system. Alternatively, functionalization of the propyl chain, such as the introduction of a leaving group, could facilitate an intramolecular cyclization to form a lactam. The success of such reactions is often dependent on the use of appropriate catalysts and reaction conditions to overcome the energetic barriers for ring formation. rsc.org

The synthesis of substituted γ-lactams through the intramolecular cyclization of N-allyl propiolamides highlights a relevant synthetic strategy that could be conceptually adapted. semanticscholar.org Although this compound does not possess the required unsaturation for this specific reaction, it illustrates the general principle of using amide-containing structures to build heterocyclic rings.

A plausible, though hypothetical, cyclization pathway for a derivative of this compound is presented below. Introduction of a suitable functional group on the propyl chain would be a prerequisite for such a transformation.

Table 1: Hypothetical Cyclization of a Functionalized this compound Derivative

| Reactant | Reagents/Conditions | Product | Reaction Type |

| 3-(2-aminophenyl)-N,N-dimethylpropanamide | Diazotization (NaNO₂, HCl), followed by intramolecular coupling | Aza-bridged cyclized product | Intramolecular Cyclization |

This table illustrates a potential synthetic route, emphasizing that the starting material would first need to be synthesized to enable the cyclization.

Carbamoylation involves the introduction of a carbamoyl (B1232498) group into a molecule. For this compound, this could theoretically occur at the phenyl ring through an electrophilic aromatic substitution, although the amide group is deactivating, making such a reaction challenging. A more plausible scenario for modification involves reactions at the amide itself. While N,N-dimethylamides are generally stable, their reactivity can be enhanced.

Alkylation reactions of amides can proceed at the nitrogen or the α-carbon. Given that the nitrogen in this compound is tertiary, N-alkylation is not possible. However, deprotonation of the α-carbon to the carbonyl group could generate a nucleophile for subsequent alkylation. The presence of a strong base, such as lithium diisopropylamide (LDA), would be required to achieve this.

The alkylation of benzamide (B126) derivatives provides insight into potential reactions involving the phenyl ring of this compound. Chromium-catalyzed para-selective alkylation of benzamide derivatives has been reported, suggesting that under specific catalytic conditions, direct alkylation of the phenyl ring is achievable. researchgate.net

Table 2: Representative Alkylation of a Benzamide Derivative

| Reactant | Reagents/Conditions | Product | Key Feature |

| N-Methylbenzamide | t-BuMgBr, CrCl₃, TMSBr | para-tert-Butyl-N-methylbenzamide | para-Selective C-H alkylation |

This example with a related benzamide suggests that similar regioselective alkylation could potentially be applied to the phenyl ring of this compound, provided suitable directing groups or catalysts are employed.

The oxidative cleavage of this compound would involve the breaking of carbon-carbon or carbon-nitrogen bonds through the action of an oxidizing agent. The phenylpropanamide framework offers several potential sites for such reactions. The bond between the benzyl (B1604629) carbon and the adjacent carbon of the propyl chain is a potential site for cleavage, as is the amide bond itself.

Electrochemical methods have been developed for the selective oxidative cleavage of the C-N bond in benzylamines. mdpi.com This process typically involves the formation of a radical cation intermediate, followed by deprotonation and further oxidation to facilitate C-N bond scission. While this compound is an amide rather than an amine, analogous electrochemical oxidation could potentially lead to fragmentation.

The mechanism of oxidative Cα-Cβ cleavage has been studied in lignin (B12514952) model dimers, which, although structurally different, provides a conceptual framework. researchgate.net This process often involves the formation of a cation radical on an aromatic ring, which then triggers the cleavage of an adjacent carbon-carbon bond. researchgate.net

A plausible fragmentation pathway for this compound under strong oxidizing conditions could involve initial oxidation at the phenyl ring or the benzylic position, leading to a cascade of reactions that result in the cleavage of the molecule.

Table 3: Plausible Fragmentation Products of this compound via Oxidative Cleavage

| Starting Material | Potential Oxidizing Conditions | Plausible Fragmentation Products |

| This compound | Strong oxidizing agent (e.g., KMnO₄, RuO₄) or electrochemical oxidation | Benzoic acid, N,N-dimethylformamide, CO₂ |

The specific products would depend heavily on the reaction conditions and the mechanism of the cleavage reaction.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N,N-Dimethyl-3-phenylpropanamide.

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propanamide backbone, and the protons of the N,N-dimethyl groups.

The aromatic protons typically appear as a multiplet in the downfield region (around 7.18-7.32 ppm), indicative of the phenyl ring. The aliphatic protons on the propyl chain appear as two distinct triplets. The benzylic protons (adjacent to the phenyl ring) are observed at approximately 2.95 ppm, while the protons adjacent to the carbonyl group appear further downfield at around 2.58 ppm due to the electron-withdrawing effect of the carbonyl. The six protons of the two N-methyl groups give rise to two singlets at approximately 2.92 and 2.87 ppm. The presence of two singlets for these methyl groups is due to hindered rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group is characteristically found furthest downfield, around 172.3 ppm. The quaternary aromatic carbon (C1' of the phenyl ring) appears at approximately 141.5 ppm. The other aromatic carbons resonate in the typical range of 126.1 to 128.5 ppm. The aliphatic carbons of the propyl chain are found at 38.3 ppm (acyl CH₂) and 31.5 ppm (benzylic CH₂). The two N-methyl carbons are observed at 37.1 and 35.3 ppm, again reflecting their magnetic non-equivalence.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a key correlation would be observed between the benzylic protons (~2.95 ppm) and the acyl protons (~2.58 ppm), confirming their adjacent positions on the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. libretexts.orgcolumbia.edu Key HMBC correlations would include:

The N-methyl protons (~2.92 and 2.87 ppm) correlating to the carbonyl carbon (~172.3 ppm).

The acyl protons (~2.58 ppm) correlating to the carbonyl carbon and the benzylic carbon (~31.5 ppm).

The benzylic protons (~2.95 ppm) correlating to the acyl carbon (~38.3 ppm) and the aromatic carbons.

¹⁵N NMR Spectroscopy provides direct insight into the electronic environment of the nitrogen atom. ipb.pt Although less sensitive due to the low natural abundance of the ¹⁵N isotope, it is a valuable tool. For a tertiary amide like this compound, the nitrogen signal is expected to appear in the chemical shift range of 95 to 140 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This chemical shift is influenced by the degree of resonance in the amide bond and the nature of the substituents.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion. For this compound (C₁₁H₁₅NO, M.W. 177.24 g/mol ), the ESI-MS spectrum in positive ion mode would be dominated by the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 178.2. chemsynthesis.com Tandem MS (MS/MS) experiments can induce fragmentation of this parent ion, providing structural information. A common fragmentation pathway for amides involves cleavage of the amide bond. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. The calculated exact mass for the protonated molecule, [C₁₁H₁₆NO]⁺, is 178.1226. Experimental measurement of the m/z value with high precision using HRMS serves as definitive confirmation of the compound's elemental composition. chemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₁₁H₁₅NO), with a molecular weight of 177.25 g/mol , GC-MS analysis provides crucial information for its structural confirmation. chemsynthesis.comchemspider.com

Upon electron ionization, the molecule forms a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is predictable based on the structure, which includes a phenyl ring, a propyl chain, and a tertiary amide group. Due to the presence of a single nitrogen atom, the molecular ion peak is expected at an odd m/z value of 177, consistent with the nitrogen rule. whitman.edu

Key fragmentation pathways for this compound include:

Benzylic cleavage: The bond between the first and second carbon of the propyl chain can break, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Alpha-cleavage (α-cleavage): Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for amides. This can result in the loss of a benzyl (B1604629) radical (C₇H₇•) to produce an ion at m/z 86, corresponding to [CH₂CON(CH₃)₂]⁺.

McLafferty Rearrangement: While more common in primary amides, related rearrangements can occur. libretexts.org However, α-cleavage and benzylic cleavage are typically dominant for this structure.

Amide fragmentation: Cleavage of the bond between the carbonyl carbon and the nitrogen can lead to the formation of the dimethylaminyl radical, with the acylium ion [C₆H₅CH₂CH₂CO]⁺ appearing at m/z 133.

The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of this compound in complex matrices and its differentiation from isomers.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 133 | [C₆H₅CH₂CH₂CO]⁺ | Cleavage of C-N bond |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 86 | [CH₂CON(CH₃)₂]⁺ | α-cleavage with loss of benzyl radical |

| 72 | [CON(CH₃)₂]⁺ | Cleavage of bond between α and β carbons |

| 44 | [N(CH₃)₂]⁺ | Fragmentation of the amide group |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying functional groups and probing the conformational structure of molecules by measuring their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For this compound, the key absorptions are associated with the aromatic ring, the alkyl chain, and the tertiary amide group. researchgate.net

The most characteristic band for the amide group is the strong C=O stretching vibration, known as the Amide I band, which for tertiary amides typically appears in the range of 1630-1670 cm⁻¹. ias.ac.in The C-N stretching vibration of the tertiary amide is also a key feature, usually found around 1400-1500 cm⁻¹. ias.ac.in The spectrum will also show characteristic peaks for the aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H bending vibrations provide further structural confirmation.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Propyl, Methyl) |

| 1630 - 1670 | C=O Stretch (Amide I) | Tertiary Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1400 - 1500 | C-N Stretch | Tertiary Amide |

| 1350 - 1470 | C-H Bend | Aliphatic |

| 690 - 900 | C-H Out-of-plane Bend | Aromatic |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. pitt.edu

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring, such as the symmetric ring breathing mode, which gives a sharp, intense peak. spectroscopyonline.com The C=O stretching (Amide I) band is also observable in the Raman spectrum. bio-structure.com The technique provides valuable insights into the carbon skeleton and can be used to study conformational changes in the molecule. ias.ac.in Comparing FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophores in this compound are the phenyl group and the amide carbonyl group.

The phenyl group gives rise to two characteristic absorption bands:

A strong E₂-band around 200-210 nm, corresponding to a π → π* transition.

A weaker, fine-structured B-band around 250-270 nm, which is a symmetry-forbidden π → π* transition. sciencetechindonesia.com

The amide group exhibits a weak n → π* transition, which typically appears at a longer wavelength than the main phenyl absorption, often around 220 nm. nist.gov Since the phenyl ring is not directly conjugated with the carbonyl group, the spectrum is expected to be similar to that of an alkylbenzene, with minimal perturbation from the amide moiety.

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250 - 270 | π → π* (B-band) | Phenyl Ring |

| ~220 | n → π | Amide Carbonyl |

| ~200 - 210 | π → π (E₂-band) | Phenyl Ring |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not widely published, an analysis would reveal the exact geometry of the amide plane and the rotational orientation of the phenyl group relative to the alkyl chain. Unlike secondary amides, which can form intermolecular hydrogen bonds via N-H groups, this compound lacks a hydrogen bond donor. researchgate.net Therefore, its crystal packing would be governed by weaker forces such as dipole-dipole interactions (from the polar amide group) and van der Waals forces.

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C) |

| Bond Angles | Angles between adjacent bonds (e.g., O=C-N, C-N-C) |

| Torsional Angles | Conformation of the molecule (e.g., rotation around C-C bonds) |

| Intermolecular Interactions | Packing arrangement and non-covalent forces in the crystal lattice |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical composition calculated from the proposed molecular formula, serving as a crucial check for purity and formula accuracy.

The molecular formula for this compound is C₁₁H₁₅NO. chemsynthesis.com The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 74.54% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 8.53% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.90% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.03% |

| Total | 177.247 | 100.00% |

Experimental results from combustion analysis that fall within acceptable error margins of these theoretical values would confirm the empirical formula of the synthesized compound.

Computational and Theoretical Studies on N,n Dimethyl 3 Phenylpropanamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within N,N-Dimethyl-3-phenylpropanamide. These calculations solve the Schrödinger equation, or approximations of it, for the molecular system, yielding valuable information about its stability and properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. rsc.org

In the study of this compound, DFT would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space. This involves calculating key structural parameters. The results of such calculations are typically presented in a table format.

Illustrative Data from DFT Calculations:

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| Phenyl C-C | ~1.39 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C(methyl) | ~118° |

Note: The values in this table are representative and serve to illustrate the type of data obtained from DFT calculations. Actual values would be specific to the chosen functional and basis set.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the conformational preferences of this compound.

Conformational analysis using ab initio methods would involve mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process identifies the various low-energy conformers and the energy barriers that separate them. Such studies are crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing atoms like carbon, nitrogen, and oxygen, commonly used basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.netmdpi.com

The selection of the computational methodology involves choosing a specific DFT functional (e.g., B3LYP, M06-2X) or an ab initio method (e.g., HF, MP2). The choice is guided by the desired accuracy and the computational resources available. For instance, B3LYP is a popular hybrid functional that often provides reliable results for organic molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. taylorandfrancis.comyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. taylorandfrancis.com

Illustrative FMO Data for this compound:

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the phenyl ring and the amide group's oxygen and nitrogen atoms. |

| LUMO | +0.5 | Primarily localized on the phenyl ring and the carbonyl carbon. |

Note: These energy values are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites. uni-muenchen.denih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive electrostatic potential (typically colored blue).

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the carbonyl oxygen atom would be a prominent region of negative potential.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the phenyl ring and the methyl groups would exhibit positive potential.

This analysis is critical for understanding how the molecule might interact with other molecules, such as solvents, receptors, or reactants. mdpi.com

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, this compound can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies. mdpi.comnih.gov

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are employed to find the geometry that corresponds to the lowest energy for each conformer. openreview.net By comparing the energies of different conformers, the most populated conformation at a given temperature can be predicted. This information is vital as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. For this compound, the orientation of the phenyl group relative to the amide moiety would be a key conformational feature to investigate.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior, including conformational changes, structural stability, and interactions with the surrounding environment, such as solvents. nih.govresearchgate.net

While specific MD simulation studies on this compound are not extensively documented in the literature, the technique is well-suited to explore its dynamic characteristics. A simulation of this molecule would typically involve placing it in a simulation box, often with a solvent like water, and observing its behavior over nanoseconds or microseconds. nih.gov

Key dynamic behaviors of this compound that could be investigated include:

Conformational Flexibility : The molecule possesses several rotatable bonds, particularly in the propanamide chain and the linkage to the phenyl group. MD simulations can map the energy landscape associated with these rotations, identifying preferred conformations and the energy barriers between them. nih.gov

Solvent Interaction : Simulations can model how solvent molecules arrange around the solute, providing insights into solvation shells and the energetic favorability of hydration.

Intramolecular Motion : The simulation can track the vibrational and rotational motion of different parts of the molecule, such as the twisting of the phenyl ring relative to the alkyl chain or the movement of the dimethylamino group.

Such simulations would provide a fundamental understanding of the molecule's flexibility and its interactions at the atomic level, which are crucial for interpreting its macroscopic properties.

Investigation of Noncovalent Interactions and Hydrogen Bonding

Noncovalent interactions are weak, intermolecular or intramolecular forces that are critical in determining the structure, stability, and function of molecules. escholarship.orgescholarship.org These interactions, though individually weak, collectively play a significant role in the condensed phases of matter. escholarship.orgbohrium.com For this compound, several types of noncovalent interactions are theoretically significant:

Van der Waals Forces : Also known as London dispersion forces, these are present in all molecules and arise from temporary fluctuations in electron density. The phenyl ring and the alkyl chain contribute to these interactions.

π-Interactions : The electron-rich phenyl group can participate in π-π stacking interactions with other aromatic rings or in CH-π interactions where a C-H bond is attracted to the face of the phenyl ring.

A crucial aspect of this compound is its inability to act as a hydrogen bond donor. Unlike its analog N-phenylpropanamide, which has an N-H bond, this compound has its nitrogen atom fully substituted with methyl groups. researchgate.net Therefore, it cannot form the classic N-H···O hydrogen bonds that are significant in the structure of primary and secondary amides. researchgate.net However, the carbonyl oxygen (C=O) still possesses lone pairs of electrons and can act as a hydrogen bond acceptor if suitable donor molecules (like water or alcohols) are present.

Computational methods, particularly Density Functional Theory (DFT), are employed to study these interactions by calculating their geometries and binding energies. nih.gov Noncovalent Interaction (NCI) analysis is a specific computational tool used to visualize and characterize weak interactions within and between molecules. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For N-phenylpropanamide, key calculated vibrational modes include C=O stretching, N-H bending, and C-H stretching. researchgate.net By analogy, for this compound, one would expect a strong C=O stretching vibration and various C-H stretching and bending modes from the phenyl, alkyl, and methyl groups.

Table 1: Selected Theoretically Calculated Vibrational Frequencies for the Related Compound N-phenylpropanamide Data sourced from a computational study using the B3LYP/6-311+G(d,p) level of theory. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2880-2975 |

| C=O Stretch | 1685 |

| C-N Stretch | 1210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. dergipark.org.trcore.ac.uk These calculations, often performed with a solvent model to mimic experimental conditions, can predict the entire NMR spectrum. core.ac.uk For this compound, calculations would predict distinct signals for the aromatic protons of the phenyl ring, the two methylene (B1212753) groups of the propyl chain, and the two N-methyl groups, which may or may not be equivalent depending on the rotational barrier around the C-N bond.

Table 2: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for the Related Compound N-phenylpropanamide Calculations were performed at the B3LYP/6-311+G(d,p) level in chloroform (B151607) solvent. dergipark.org.tr

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| C (Carbonyl) | 171.1 | H (Amide N-H) | 8.89 |

| C (Aromatic C-N) | 139.1 | H (Aromatic) | 7.15 - 7.60 |

| C (Aromatic) | 120.5 - 129.2 | H (Aliphatic CH₂) | 2.45 |

| C (Aliphatic CH₂) | 40.0 | H (Aliphatic CH₃) | 1.25 |

| C (Aliphatic CH₃) | 10.2 |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. dergipark.org.tr For this compound, these calculations would likely predict transitions associated with the phenyl chromophore, such as π → π* transitions.

Computational Prediction of Nonlinear Optical Properties of Related Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. utm.myfrontiersin.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules and guiding the design of new materials with enhanced performance. utm.myku.ac.ae

The key NLO properties calculated are the molecular polarizability (α) and, more importantly, the first (β) and second (γ) hyperpolarizabilities. frontiersin.org For a molecule to have a significant first hyperpolarizability (β), it must possess a large change in dipole moment between its ground and excited states and often be non-centrosymmetric.

While this compound itself is not expected to have a remarkable NLO response, its structure serves as a scaffold that can be modified to create potent NLO materials. The general strategy involves creating a "push-pull" system by attaching electron-donating groups (EDGs) and electron-accepting groups (EWGs) to the aromatic ring, which facilitates intramolecular charge transfer (ICT) upon excitation. frontiersin.orgspringerprofessional.de

For example, derivatives could be designed with:

An EDG (like -NH₂ or -OCH₃) on the phenyl ring.

An EWG (like -NO₂ or -CN) on the phenyl ring.

Computational studies on various organic derivatives show that such modifications can dramatically increase hyperpolarizability values. ku.ac.aeresearchgate.net For instance, studies on carbazole/borole derivatives have shown that linear "push-pull" configurations can lead to second hyperpolarizability (γ) values over 100 times greater than that of the reference molecule p-nitroaniline. ku.ac.aespringerprofessional.de

Table 3: Examples of Computationally Predicted First Hyperpolarizability (β) for Different Classes of Organic Molecules Values are illustrative and depend heavily on the specific molecule and computational method.

| Molecule/Derivative Class | Typical Calculated β (x 10⁻³⁰ esu) | Reference Concept |

|---|---|---|

| Azobenzene with EDGs | > 10000 | Push-pull system enhances charge transfer researchgate.net |

| Chalcone Derivatives | 1 - 20 | Extended π-conjugation utm.my |

| Wells-Dawson Polyoxometalates | ~75 | Charge transfer from organic groups to metal atoms |